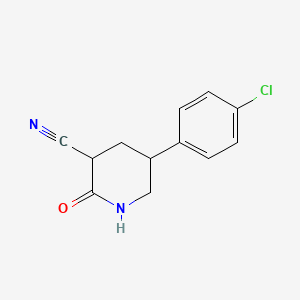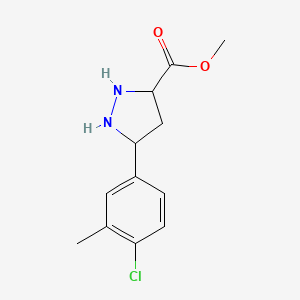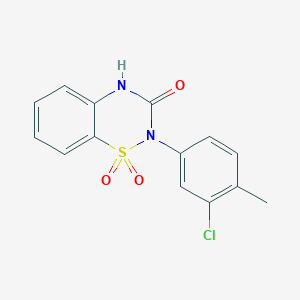
1,7a-Dihydrobenzimidazole-2-thione;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) is a chemical compound with the molecular formula C16H14N4S2Zn. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an antioxidant in the production of natural and synthetic rubber .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coordination Reaction Method: This method involves reacting thiol-containing methylbenzimidazole with zinc chloride or zinc bromide in an organic solvent to obtain the target product.
Oxidation Reaction Method: Initially, thiol-containing methylbenzimidazole is prepared as a stannate salt, which is then reacted with zinc chloride or zinc bromide under alkaline conditions to produce the desired compound.
Industrial Production Methods
The industrial production of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) typically involves large-scale coordination reactions using zinc salts and organic solvents. The process is optimized for high yield and purity, ensuring the compound meets industry standards for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially converting the compound into different derivatives.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and tissues.
Catalytic Activity: In organic synthesis, it serves as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl-2-mercaptobenzimidazole, zinc salt
- Zinc 2-mercaptotoluimidazole
- Zinc bis [4 (or 5)-methyl-2-thioxo-2,3-dihydrobenzimidazol-1-ide]
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) stands out due to its specific molecular structure, which imparts unique antioxidant and catalytic properties. Its ability to act as both an antioxidant and a catalyst makes it highly versatile and valuable in various applications .
Propiedades
Fórmula molecular |
C7H6N2SZn |
|---|---|
Peso molecular |
215.6 g/mol |
Nombre IUPAC |
1,7a-dihydrobenzimidazole-2-thione;zinc |
InChI |
InChI=1S/C7H6N2S.Zn/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-5H,(H,8,10); |
Clave InChI |
YDTVKLGPBUMAPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=S)N2)C=C1.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)


![N-(4-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345642.png)
![7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
![3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B12345667.png)



![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
